![molecular formula C15H15IO B7858423 1-Iodo-3-(3-phenylpropoxy)benzene](/img/structure/B7858423.png)
1-Iodo-3-(3-phenylpropoxy)benzene
Overview
Description
1-Iodo-3-(3-phenylpropoxy)benzene is a useful research compound. Its molecular formula is C15H15IO and its molecular weight is 338.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ionization in Aqueous Solutions : [Hydroxy(mesyloxy)iodo]benzene and [hydroxy(tosyloxy)iodo]benzene, which are structurally similar to 1-Iodo-3-(3-phenylpropoxy)benzene, undergo complete ionization in water to form hydroxy(phenyl)iodonium and sulfonate ions. These ions do not form ion pairs with organosulfonate ions (Richter et al., 1997).
Synthesis of Organic Compounds : 1-Alkoxyallenes can be transformed into various organic compounds like 3-acetoxy-3-alkoxypropynes and phenyl-substituted propenals using [hydroxy(tosyloxy)iodo]benzene (Moriarty et al., 1992).
Formation of Iodobenzene Derivatives : The reaction of certain hexa-dien-ynes with iodine can lead to the formation of iodine-substituted benzenes, demonstrating the utility of iodine-induced intramolecular cyclization in synthetic chemistry (Matsumoto et al., 2008).
Introduction of Phosphonate Groups : Compounds like [hydroxy(((phenoxy(methyl)phosphoryl)oxy)iodo]benzene are used for introducing phosphonate groups into organic molecules, highlighting their significance in organic synthesis (Moriarty et al., 1997).
Tosyloxylactonization of Alkenoic Acids : [Hydroxy(tosyloxy)iodo]benzene reacts with various acids to produce tosyloxylactones, showcasing its reactivity and potential applications in the synthesis of complex organic molecules (Shah et al., 1986).
Halogenation of Polyalkylbenzenes : The use of [hydroxy(tosyloxy)iodo]benzene as a catalyst in the ring halogenation of polyalkylbenzenes is another example of its utility in organic chemistry (Bovonsombat et al., 1993).
α-Tosyloxylation and α-Phosphoryloxylation of Ketones : Novel [hydroxy(tosyloxy)iodo]arenes and [hydroxy(phosphoryloxy)iodo]arenes have been used for the α-tosyloxylation and α-phosphoryloxylation of ketones, indicating their reactivity and potential for various synthetic applications (Nabana & Togo, 2002).
Iodine Atom-Economic Co-Iodination of Alkenes : The conversion of molecular iodine into acetyl hypoiodite via oxidation by (diacetoxyiodo)benzene showcases the atom economy in the synthesis of 1,2-iodo-cofunctionalized derivatives of alkenes (Gottam & Vinod, 2011).
properties
IUPAC Name |
1-iodo-3-(3-phenylpropoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAZWJDOABUWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-(3-phenylpropoxy)benzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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